1-Methylpyrrolinium
1-Methylpyrrolinium
1-Methylpyrrolinium belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 1-Methylpyrrolinium is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Methylpyrrolinium can be biosynthesized from 1-pyrrolinium.
1-methylpyrrolinium is an organic cation that is 1-pyrroline bearing an N-methyl substituent. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 1-pyrrolinium.
1-methylpyrrolinium is an organic cation that is 1-pyrroline bearing an N-methyl substituent. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 1-pyrrolinium.
Brand Name:
Vulcanchem
CAS No.:
16032-02-3
VCID:
VC21049444
InChI:
InChI=1S/C5H10N/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3/q+1
SMILES:
C[N+]1=CCCC1
Molecular Formula:
C5H10N+
Molecular Weight:
84.14 g/mol
1-Methylpyrrolinium
CAS No.: 16032-02-3
Cat. No.: VC21049444
Molecular Formula: C5H10N+
Molecular Weight: 84.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Methylpyrrolinium belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 1-Methylpyrrolinium is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Methylpyrrolinium can be biosynthesized from 1-pyrrolinium. 1-methylpyrrolinium is an organic cation that is 1-pyrroline bearing an N-methyl substituent. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 1-pyrrolinium. |
|---|---|
| CAS No. | 16032-02-3 |
| Molecular Formula | C5H10N+ |
| Molecular Weight | 84.14 g/mol |
| IUPAC Name | 1-methyl-3,4-dihydro-2H-pyrrol-1-ium |
| Standard InChI | InChI=1S/C5H10N/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3/q+1 |
| Standard InChI Key | FDWZAOGDOVQOLD-UHFFFAOYSA-N |
| SMILES | C[N+]1=CCCC1 |
| Canonical SMILES | C[N+]1=CCCC1 |
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